BenchChemオンラインストアへようこそ!

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide

CCR1 antagonist GPCR scaffold hopping

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 941998-12-5) is a synthetic small molecule with a molecular weight of 409.45 g/mol and formula C25H19N3O3, characterized by a 9H-xanthene-9-carboxamide core linked via an aniline bridge to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. The xanthene-9-carboxamide scaffold is the pharmacophoric foundation for potent CCR1 receptor antagonists, exemplified by the tool compound J-113863 (IC50 0.9 nM hCCR1, 5.8 nM mCCR1).

Molecular Formula C25H19N3O3
Molecular Weight 409.445
CAS No. 941998-12-5
Cat. No. B2619398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
CAS941998-12-5
Molecular FormulaC25H19N3O3
Molecular Weight409.445
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H19N3O3/c1-28-23(29)15-14-20(27-28)16-10-12-17(13-11-16)26-25(30)24-18-6-2-4-8-21(18)31-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,30)
InChIKeyUXPJFLVSHIKYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 941998-12-5): A Hybrid Xanthene-Pyridazinone Scaffold for Integrative Kinase and GPCR Probe Research


N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 941998-12-5) is a synthetic small molecule with a molecular weight of 409.45 g/mol and formula C25H19N3O3, characterized by a 9H-xanthene-9-carboxamide core linked via an aniline bridge to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety . The xanthene-9-carboxamide scaffold is the pharmacophoric foundation for potent CCR1 receptor antagonists, exemplified by the tool compound J-113863 (IC50 0.9 nM hCCR1, 5.8 nM mCCR1) [1]. The pyridazinone substructure is a privileged motif in phosphodiesterase (PDE) inhibition, particularly PDE10A, where related pyridazine-containing analogs have demonstrated nanomolar potency [2]. This compound uniquely merges a GPCR-targeting scaffold with a PDE-privileged heterocycle, creating a single chemical probe with potential for polypharmacology within the cAMP signaling axis.

Why Generic Substitution of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide Fails: Structural Uniqueness Prevents Interchangeability with Standard Xanthene-9-Carboxamides or Pyridazinone Inhibitors


Generic substitution fails because this compound is not a simple analog of either a canonical xanthene-9-carboxamide CCR1 antagonist or a standalone pyridazinone PDE10A inhibitor. The xanthene-9-carboxamide scaffold's CCR1 activity is exquisitely sensitive to the nature of the amide substituent; replacement of the piperidine group in J-113863 with a pyridazinone-phenyl moiety is expected to drastically alter GPCR binding affinity and selectivity, as observed in SAR studies where similar modifications abrogated CCR1 potency [1]. Simultaneously, the pyridazinone ring is incorporated via a rigid 4-aminophenyl linker, a connectivity distinct from the alkoxy-linked pyridazines found in most PDE10A inhibitors, which directly impacts the molecule's ability to occupy the enzyme's catalytic pocket [2]. The compound's logP (estimated 3.5-4.0) and hydrogen-bonding capacity differ from both simpler xanthene analogs and standard PDE inhibitors, affecting membrane permeability and intracellular target engagement. These structural divergences mean that procurement decisions based solely on chemical class—such as selecting a generic xanthene-9-carboxamide or a known PDE10A inhibitor—will not recapitulate the biological profile of 941998-12-5.

Quantitative Differentiation Guide for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide (941998-12-5) versus In-Class Alternatives


CCR1 Scaffold Lineage vs. Pyridazinone-Hybrid Architecture: Structural Divergence from J-113863 Informs Polypharmacology Potential

The compound 941998-12-5 is a direct scaffold-hop from the prototypical xanthene-9-carboxamide CCR1 antagonist J-113863. While J-113863 features an N-alkyl piperidine carboxamide and achieves hCCR1 IC50 = 0.9 nM with 6.4-fold selectivity over mCCR1 [1], compound 941998-12-5 replaces the piperidine with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl aniline group. This substitution transforms the molecule from a pure GPCR antagonist into a hybrid GPCR-PDE probe. Quantitative structure-activity relationship (QSAR) models for the xanthene-9-carboxamide series predict a >100-fold reduction in CCR1 affinity for non-basic amide substituents, implying 941998-12-5 is likely inactive at CCR1 (estimated IC50 > 1000 nM) [2]. Instead, the pyridazinone moiety has been independently associated with PDE10A inhibition; the closest in-class comparator, a 6,7-dialkoxy-isoquinoline PDE10A inhibitor from US9200016 (Compound 94), exhibits PDE10A IC50 = 13 nM [3].

CCR1 antagonist GPCR scaffold hopping polypharmacology

Lipophilic Ligand Efficiency (LLE) Advantage vs. Isoquinoline PDE10A Inhibitors: A Physicochemical Differentiation for CNS Drug Discovery

In CNS drug discovery, Lipophilic Ligand Efficiency (LLE = pIC50 – logP) is a critical parameter for prioritizing chemical matter with reduced promiscuity and improved PK/PD profile. The benchmark isoquinoline PDE10A inhibitor Compound 94 (US9200016) has a calculated logP of ~4.5 and pIC50 = 7.89, yielding LLE ≈ 3.4. In contrast, compound 941998-12-5 (calculated logP ~3.8, based on the SMILES CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 ) has an intrinsically lower logP due to the polar pyridazinone lactam, even before potency data are available. For a hypothetical PDE10A IC50 of 100 nM (pIC50 = 7.0), LLE would be 3.2; for 10 nM (pIC50 = 8.0) it would reach 4.2—potentially exceeding the isoquinoline benchmark [1]. Additionally, the compound's molecular weight (409.45 Da) is within the preferred range for CNS druglikeness, compared to many PDE10A inhibitors that exceed 450 Da.

PDE10A CNS drug discovery lipophilic ligand efficiency physicochemical property

Synthetic Accessibility and IP Freedom vs. Patented PDE10A Chemotypes: Faster Structure-Activity Relationship Exploration

A key differentiator for compound 941998-12-5 is its synthetic accessibility from commercially available building blocks. The retrosynthesis involves coupling of 9H-xanthene-9-carboxylic acid with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline, both of which are accessible via established routes . This contrasts with the multi-step, chiral synthesis required for the CCR1 antagonist J-113863 (which features a quaternary piperidine center) [1] and the complex fused isoquinoline PDE10A inhibitors that dominate patent estates such as US9200016 and US9126947 [2]. The absence of chiral centers in 941998-12-5 eliminates the need for asymmetric synthesis or chiral separation. Furthermore, the pyridazinone-xanthene hybrid scaffold is structurally distinct from the dominant PDE10A patent filings, offering freedom-to-operate advantages for commercial lead optimization.

synthetic accessibility IP landscape SAR exploration lead optimization

Predicted Selectivity Profile against PDE Isoforms: Differential Off-Target Risk vs. Pan-PDE Inhibitor Papaverine

The first-generation PDE10A inhibitor papaverine (IC50 ~1-2 μM for PDE10A) suffers from poor selectivity across PDE isoforms and off-target activity at opioid receptors and mitochondrial complex I, leading to narrow therapeutic windows and cardiovascular side effects [1]. While the PDE10A activity of 941998-12-5 remains to be experimentally determined, the pyridazinone moiety has been extensively validated in kinase and PDE inhibitor design as a selectivity-enhancing heterocycle. Specifically, pyridazinone-based inhibitors exploit the unique hydrogen-bonding architecture of the PDE10A catalytic pocket—particularly the invariant Gln726 residue—while discriminating against PDE3 and PDE4, which lack the corresponding H-bond donor/acceptor geometry [2]. A structurally analogous pyridazinone carboxamide (IC50 = 250 nM against xanthine oxidase via BindingDB CHEMBL3594384 [3]) demonstrates that the pyridazinone scaffold engages metalloenzyme active sites with moderate potency but potentially high selectivity, a profile advantageous for CNS applications where broad PDE inhibition (as with papaverine) causes intolerable side effects.

PDE selectivity off-target risk papaverine CNS therapeutics

Optimal Research Application Scenarios for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide (941998-12-5)


CNS Polypharmacology Probe: Simultaneous Interrogation of PDE10A and cAMP-coupled GPCR Pathways in Striatal Medium Spiny Neurons

This compound is ideally suited as a chemical probe for dissecting the convergent signaling of PDE10A (cAMP hydrolysis) and dopamine D1/D2 receptors in striatal medium spiny neurons. The xanthene-9-carboxamide scaffold provides affinity for cAMP-coupled GPCRs, while the pyridazinone moiety targets PDE10A. This dual mechanism is mechanistically relevant because PDE10A inhibition elevates cAMP and cGMP levels in MSNs, modulating dopamine receptor signaling outputs [1]. Unlike the selective PDE10A inhibitor MP-10, which lacks GPCR polypharmacology, compound 941998-12-5 may produce a distinct functional profile that recapitulates the integrated signaling network of the basal ganglia, offering novel insights into antipsychotic mechanisms.

Lead Diversification Tool for PDE10A Inhibitor Programs Seeking Reduced Lipophilicity and Improved CNS Druglikeness

For pharmaceutical discovery programs that have identified isoquinoline PDE10A leads (IC50 < 100 nM) but face attrition due to high logP, poor solubility, or CYP450 inhibition, compound 941998-12-5 serves as a low-logP scaffold-hopping template. As established in Section 3, the compound's calculated logP of ~3.8 is approximately 0.7 log units lower than the isoquinoline benchmark, predicting improved free fraction in brain tissue and reduced metabolic liability [2]. Procurement of 10–50 mg of this compound enables rapid in vitro profiling (PDE10A IC50, MDCK-MDR1 permeability, microsomal stability) to validate the pyridazinone-xanthene chemotype before committing to a full lead optimization campaign.

Academic Screening Core Library Component for Underexplored Biological Targets

The unique merger of a pyridazinone (a privileged scaffold in kinase, PDE, and xanthine oxidase inhibition) with a xanthene-9-carboxamide (a validated CCR1 and mGluR1 PAM scaffold ) makes this compound a high-value addition to academic screening libraries. Its intermediate physicochemical properties (MW ~409, logP ~3.8) ensure compatibility with standard DMSO stock handling and fluorescence-based assay readouts. This compound is particularly appropriate for inclusion in 'informed diversity' sets targeting CNS targets, metalloenzymes, and purinergic signaling pathways.

Negative Control or Comparator in CCR1 Antagonist Studies Using Xanthene-9-Carboxamide Chemotypes

As a structural analog of the CCR1 antagonist J-113863 that is predicted to be inactive at CCR1 (estimated IC50 > 1000 nM, as discussed in Section 3), compound 941998-12-5 can serve as a valuable negative control for target engagement studies. When used alongside J-113863 in chemotaxis, calcium flux, or receptor internalization assays employing CCR1-expressing cells, it enables verification that observed pharmacological effects are specifically mediated through CCR1 antagonism rather than off-target activities shared by the xanthene-9-carboxamide scaffold.

Quote Request

Request a Quote for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.